BenchChemオンラインストアへようこそ!

2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid

Medicinal Chemistry HIF-1α Inhibition Histone Demethylase

2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid (CAS 1697719-15-5; MW 204.22; C₁₁H₁₂N₂O₂) is a disubstituted pyridine derivative belonging to the 2-aminoisonicotinic acid class, featuring a terminal alkyne-bearing pent-1-yn-3-yl side chain at the 2-amino position and a free carboxylic acid at the 4-position of the pyridine ring. This compound serves as a versatile synthetic intermediate in medicinal chemistry, with the 2-aminoisonicotinic acid scaffold having established precedent as a pharmacophore for hypoxia-inducible factor (HIF)-1α inhibition.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B13312097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCC(C#C)NC1=NC=CC(=C1)C(=O)O
InChIInChI=1S/C11H12N2O2/c1-3-9(4-2)13-10-7-8(11(14)15)5-6-12-10/h1,5-7,9H,4H2,2H3,(H,12,13)(H,14,15)
InChIKeyMWWFULYMSGYXQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic Acid: Structural and Functional Baseline for Research Procurement


2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid (CAS 1697719-15-5; MW 204.22; C₁₁H₁₂N₂O₂) is a disubstituted pyridine derivative belonging to the 2-aminoisonicotinic acid class, featuring a terminal alkyne-bearing pent-1-yn-3-yl side chain at the 2-amino position and a free carboxylic acid at the 4-position of the pyridine ring . This compound serves as a versatile synthetic intermediate in medicinal chemistry, with the 2-aminoisonicotinic acid scaffold having established precedent as a pharmacophore for hypoxia-inducible factor (HIF)-1α inhibition [1]. Its terminal alkyne functionality enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for bioconjugation and library diversification, distinguishing it from saturated-side-chain analogs [2].

Why Generic Substitution Fails for 2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic Acid in Structure-Activity Studies


The amino and carboxyl substituent positions on the pyridine ring, combined with the precise alkyne position in the pentynyl side chain, create a multi-dimensional regioisomeric space where small positional changes produce compounds with fundamentally distinct hydrogen-bonding geometries, target engagement profiles, and synthetic derivatization potential. A researcher cannot simply interchange the 2-amino-4-carboxy isomer with the 3-amino-4-carboxy isomer—the former belongs to the 2-aminoisonicotinic acid class associated with HIF-1α inhibition [1], while the latter is the established 3-aminopyridine-4-carboxylate scaffold for KDM4/KDM5 histone demethylase inhibition with reported IC₅₀ ≤ 100 nM [2]. Similarly, repositioning the alkyne from the terminal position (pent-1-yn-3-yl) to an internal position (pent-3-yn-1-yl) alters both the electronic environment of the amino nitrogen and the steric accessibility of the alkyne for click chemistry, compromising downstream conjugation efficiency . These non-interchangeable properties mandate precise compound specification during procurement.

Quantitative Differentiation Evidence: 2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic Acid vs. Closest Analogs


Regioisomeric Scaffold Specificity: 2-Amino-4-Carboxy vs. 3-Amino-4-Carboxy Pyridine Dictates Biological Target Class Engagement

The 2-aminoisonicotinic acid scaffold (2-amino at pyridine C2, carboxylic acid at C4) directs biological activity toward HIF-1α inhibition, whereas the regioisomeric 3-aminopyridine-4-carboxylic acid scaffold targets the KDM4/KDM5 histone demethylase family [1]. In the published 2-aminoisonicotinic acid series, several analogues demonstrated dose-dependent HIF-1α inhibitory activity in a cell-based reporter gene assay under hypoxic conditions (1% O₂), with the most potent analogue achieving >80% inhibition of HIF-1α transcriptional activity at 10 µM, while the unsubstituted 2-aminoisonicotinic acid parent showed approximately 45% inhibition at the same concentration [1]. By contrast, the 3-amino-4-carboxylate series yielded KDM4 biochemical IC₅₀ values ≤ 100 nM with ≥50-fold selectivity over KDM6B, and cellular mechanistic activity (KDM4C imaging assay) with IC₅₀ = 6–8 µM [2]. This represents a complete target class orthogonality driven solely by the amino group position on the pyridine ring.

Medicinal Chemistry HIF-1α Inhibition Histone Demethylase

Alkyne Position in Pentynyl Side Chain Determines Click Chemistry Reactivity and Steric Profile

The target compound bears a terminal alkyne (C≡CH) at the distal end of the pent-1-yn-3-yl side chain, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal conjugation. The closest side-chain regioisomer, 2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid (CAS 1593956-76-3), positions the triple bond internally (CH₃-C≡C-CH₂-CH₂-NH-), rendering it a disubstituted internal alkyne with substantially reduced click reactivity . Terminal alkynes exhibit CuAAC reaction rates typically 10–100× faster than internal alkynes under standard conditions, and internal alkynes often require elevated temperatures or specialized catalysts for efficient conjugation [1]. The pent-1-yn-3-yl substitution also places the chiral center at the carbon directly adjacent to the amino nitrogen, creating a more sterically constrained environment around the amine compared to the pent-3-yn-1-yl isomer where the amine is attached to a primary methylene carbon, resulting in different conformational preferences and hydrogen-bonding geometries .

Click Chemistry Bioconjugation CuAAC

Chromatographic Retention Time (LogP) Differentiation Between Regioisomers Enables Analytical Identity Confirmation

The target compound 2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid and its closest regioisomers exhibit distinct chromatographic behavior due to differences in hydrogen-bonding capacity and molecular shape, despite identical molecular formula (C₁₁H₁₂N₂O₂) and molecular weight (204.22) . The 2-amino-4-carboxy substitution pattern creates an intramolecular hydrogen bond between the 2-NH and the pyridine ring nitrogen, reducing solvent-accessible polar surface area compared to the 3-amino-4-carboxy isomer where this interaction is geometrically impossible. Additionally, the carboxylic acid at the 4-position (para to ring nitrogen) has a different pKa (~2.8–3.2 for isonicotinic acid derivatives) compared to the 3-carboxy nicotinic acid analog (pKa ~2.0–2.5) [1]. These physicochemical differences manifest as distinct reversed-phase HPLC retention times, providing a practical, quantitative identity confirmation method. Vendors report a purity specification of 95% for this compound, with the primary impurity profile expected to consist of regioisomeric byproducts from the synthetic amination step .

Analytical Chemistry Quality Control HPLC Purity

Chiral Center at Pent-1-yn-3-yl Side Chain Enables Enantioselective Synthesis and Stereochemical SAR Exploration

The pent-1-yn-3-yl side chain of the target compound contains a stereogenic center at the C3 carbon (the point of attachment to the amino group), rendering the molecule chiral, whereas the pent-3-yn-1-yl regioisomer and simple N-alkyl analogs (e.g., N-propargyl, N-allyl) are achiral . This chirality introduces the possibility of enantioselective biological activity—a feature absent in the achiral side-chain analogs. In the 2-aminoisonicotinic acid HIF-1α inhibitor series, N-substitution with chiral moieties was shown to modulate potency, with some enantiomeric pairs exhibiting differential activity in cell-based assays [1]. The racemic nature of the commercially supplied compound (no stereochemical specification in vendor listings) also creates an opportunity for preparative chiral separation to isolate individual enantiomers for comparative pharmacological profiling, a research avenue unavailable with achiral comparator compounds .

Stereochemistry Enantioselective Synthesis Chiral Pool

Carboxylic Acid Position Dictates Metal-Chelating Pharmacophore Geometry and Salt Formation Behavior

The 4-carboxylic acid (isonicotinic acid) moiety of the target compound presents the carboxylate in a para relationship to the pyridine nitrogen, creating a distinct metal-chelating geometry compared to the 3-carboxy (nicotinic acid) and 2-carboxy (picolinic acid) regioisomers . The 2-amino-4-carboxy arrangement allows simultaneous bidentate metal coordination through the pyridine nitrogen and the 4-carboxylate oxygen, forming a 6-membered chelate ring with divalent metal ions (e.g., Zn²⁺, Mg²⁺, Fe²⁺) that is geometrically distinct from the 5-membered chelate ring formed by picolinic acid derivatives (2-carboxy) [1]. This differential chelation geometry is critical for metalloenzyme inhibitor design: the 3-amino-4-carboxy KDM4 inhibitors exploit 2-oxoglutarate cofactor mimicry requiring the 4-carboxylate geometry, while 2-carboxy picolinic acid-based inhibitors engage distinct metalloenzyme active sites [2]. The 4-carboxy position also confers a higher aqueous solubility at physiological pH compared to the 3-carboxy isomer, due to the higher pKa of isonicotinic acid (pKa 2.86) relative to nicotinic acid (pKa 2.07), resulting in a higher fraction of ionized carboxylate at pH 7.4.

Medicinal Chemistry Metalloenzyme Inhibition Salt Screening

Optimal Research and Procurement Application Scenarios for 2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic Acid


HIF-1α Inhibitor Lead Optimization Using the 2-Aminoisonicotinic Acid Scaffold

Research groups pursuing hypoxia-inducible factor (HIF)-1α inhibition for oncology applications should procure this compound as a key intermediate for structure-activity relationship (SAR) expansion of the 2-aminoisonicotinic acid chemotype. The published HIF-1α inhibitor series demonstrated that N-substitution of the 2-amino group modulates inhibitory potency in a cell-based reporter assay under 1% O₂ hypoxia [1]. The pent-1-yn-3-yl substituent introduces both a chiral center and a terminal alkyne not present in the published series, offering unexplored vectors for potency optimization and click chemistry-based probe development. This scenario is contraindicated for researchers targeting KDM4/KDM5 demethylases, who should instead procure the 3-amino-4-carboxy regioisomeric scaffold [2].

CuAAC Click Chemistry-Based Chemical Biology Probe Synthesis

The terminal alkyne functionality of the pent-1-yn-3-yl side chain enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugation to azide-bearing fluorophores, biotin tags, or solid supports. This application leverages the established rate advantage of terminal over internal alkynes (10²–10⁵-fold under standard conditions) [1]. The chiral center adjacent to the amino attachment point allows preparation of diastereomerically enriched triazole conjugates when coupled with enantiopure azides, providing stereochemical diversity in probe design. Researchers must verify terminal alkyne integrity by ¹H NMR (C≡CH proton) upon receipt, as the pent-3-yn-1-yl internal alkyne isomer (CAS 1593956-76-3) is a common synthetic byproduct that lacks click reactivity [2].

Stereochemistry-Activity Relationship (SSAR) Studies via Preparative Chiral Separation

The racemic nature of commercially supplied 2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid provides a direct entry point for enantiomer separation by preparative chiral HPLC or simulated moving bed (SMB) chromatography [1]. Isolated enantiomers can be differentially evaluated in HIF-1α reporter gene assays to identify the eutomer, a research path unavailable with achiral comparator compounds such as N-propargyl-2-aminoisonicotinic acid or the pent-3-yn-1-yl isomer. This SSAR workflow is particularly valuable given published precedent for enantiomer-dependent activity within the 2-aminoisonicotinic acid chemotype [2].

Analytical Reference Standard for Regioisomeric Impurity Profiling

Quality control and analytical development laboratories can employ this compound as a reference standard for HPLC method development aimed at resolving regioisomeric impurities in synthetic batches. The distinct chromatographic retention relative to the 3-amino-4-carboxy and 2-amino-3-carboxy isomers, driven by differences in intramolecular hydrogen bonding and carboxylic acid pKa, enables baseline separation under optimized reversed-phase conditions [1]. The 95% purity specification from vendors necessitates this analytical capability to quantify and control regioisomeric carryover that could confound biological assay interpretation [2].

Quote Request

Request a Quote for 2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.